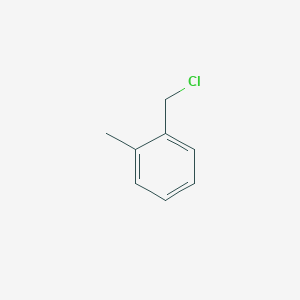

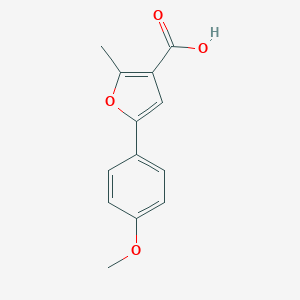

5-(4-甲氧基苯基)-2-甲基呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

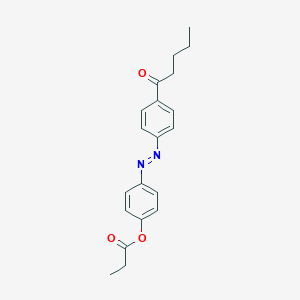

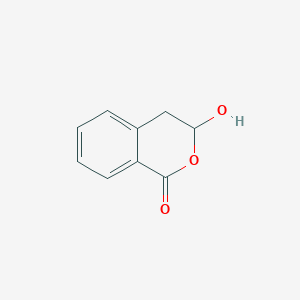

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications in various fields. The compound features a furan ring, known for its reactivity and presence in many biologically active molecules.

Synthesis Analysis

The synthesis of furan derivatives, similar to 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid, involves several key strategies. One approach includes the efficient sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids, which has been demonstrated to yield 4-halo-5-hydroxyfuran-2(5H)-ones with moderate to good yields. The structures of the products were established by X-ray single-crystal diffraction studies, providing insights into the formation mechanisms and the efficiency of the synthesis process (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid has been studied extensively. For example, the crystal and molecular structure of related compounds have been determined using single-crystal X-ray diffraction analysis, highlighting the importance of hydrogen bonding in the crystal packing. This analysis is crucial for understanding the chemical behavior and reactivity of the furan derivatives (Yeong, Chia, Quah, & Tan, 2018).

科学研究应用

药理学

在药理学领域,该化合物已被探索为潜在的药效团。 它表现出对ALOX15的底物选择性抑制,ALOX15是一种参与脂质过氧化的酶,在癌症和炎症模型中具有重要意义 。这表明它在设计可调节酶活性以用于治疗目的的抑制剂方面具有实用性。

生物技术

该化合物的衍生物在生物技术方面显示出抑制酶的潜力。 这在开发针对生物途径中特定酶的新药方面尤为重要 。

农业

虽然直接用于农业的应用尚未得到广泛记录,但该化合物的结构类似物正在被研究其生物活性。 这些包括在开发更环保、更具靶向性的新型杀虫剂和除草剂方面的潜在用途 。

材料科学

在材料科学领域,该化合物的衍生物可用于合成新型有机框架。 这些框架在创建具有特定发光或电学特性的先进材料方面具有应用 。

环境科学

该化合物及其衍生物可以在环境科学中发挥作用,作为减轻污染的策略的一部分。 例如,它们可用于开发检测环境污染物的传感器或作为修复技术的一部分 。

分析化学

在分析化学中,该化合物的衍生物可用于开发新型荧光探针。 这些探针由于其灵敏度和特异性,可以用于各种分析和诊断工具 。

有机合成

该化合物是有机合成中宝贵的中间体。 它可用于通过狄尔斯-阿尔德反应等反应来创建复杂分子,这些反应是合成药物和其他有机化合物的基础 。

药理学研究

在药理学研究中,该化合物的衍生物已被发现具有多种生物活性,例如抗病毒、抗炎和抗癌特性。 这使它们成为合成新型治疗剂的重点 。

作用机制

Target of Action

The primary target of 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is the enzyme 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .

Mode of Action

The compound interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear . In silico docking studies and molecular dynamics simulations suggest that the compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the alox15 dimer .

Biochemical Pathways

The inhibition of ALOX15 affects the metabolic pathways of linoleic acid and arachidonic acid . These fatty acids are substrates for ALOX15, and their metabolites play a pathophysiological role in various disease models .

Result of Action

The inhibition of ALOX15 by 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid could potentially alter the production of metabolites derived from linoleic acid and arachidonic acid . This could have downstream effects on cellular processes related to inflammation and cancer .

安全和危害

未来方向

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its safety and efficacy in clinical trials .

属性

IUPAC Name |

5-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZLIAGPNPFISZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383369 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111787-87-2 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-2-methyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)